![molecular formula C23H15BrN2O3 B302047 N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302047.png)
N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide
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Overview
Description
Naphtho[2,1-b]furan-2-carbohydrazide is a compound that has gained a lot of attention in recent years due to its potential applications in scientific research. Specifically, a derivative of this compound, N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
The mechanism of action of N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide exhibits a variety of biochemical and physiological effects. For example, this compound has been shown to induce cell cycle arrest, which prevents cancer cells from dividing and growing. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potent antiproliferative activity against cancer cells. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound in lab experiments is its low water solubility, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as drug discovery and development.
Conclusion:
In conclusion, N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is a compound that has shown promise in scientific research, particularly in the field of cancer research. This compound exhibits potent antiproliferative activity against cancer cells and has been shown to induce apoptosis and inhibit the migration and invasion of cancer cells. While there are limitations to using this compound in lab experiments, there are also several future directions for research that could lead to the development of new and improved derivatives with even greater potential for scientific research applications.
Synthesis Methods
The synthesis of N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the condensation reaction of 3-bromo-4-(2-propynyloxy)benzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a base. The resulting compound is a yellow crystalline powder that is soluble in organic solvents.
properties
Product Name |
N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide |
---|---|
Molecular Formula |
C23H15BrN2O3 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-prop-2-ynoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H15BrN2O3/c1-2-11-28-21-9-7-15(12-19(21)24)14-25-26-23(27)22-13-18-17-6-4-3-5-16(17)8-10-20(18)29-22/h1,3-10,12-14H,11H2,(H,26,27)/b25-14+ |
InChI Key |
LEQXVGRVLXHLBD-AFUMVMLFSA-N |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
SMILES |
C#CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
Origin of Product |
United States |
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